molecular formula C20H31NO4Si B3419624 (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate CAS No. 149107-85-7

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

Cat. No. B3419624
CAS RN: 149107-85-7
M. Wt: 377.5 g/mol
InChI Key: LHTDXUKSFSMGCA-DLBZAZTESA-N
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Description

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In

Mechanism of Action

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate is a potent inhibitor of glutamate transporters, particularly the excitatory amino acid transporter 2 (EAAT2). EAAT2 is the primary glutamate transporter in the brain, and is responsible for removing approximately 90% of extracellular glutamate. (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate binds to the substrate binding site of EAAT2 and blocks the transport of glutamate into the cell. This results in increased extracellular glutamate levels, which can lead to enhanced excitatory neurotransmission.
Biochemical and Physiological Effects:
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects in the brain. In vitro studies have demonstrated that (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate can enhance excitatory neurotransmission, increase neuronal excitability, and induce epileptiform activity. In vivo studies have shown that (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate can increase extracellular glutamate levels, enhance synaptic transmission, and induce seizures. (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate is a useful tool for studying the role of glutamate transporters in the brain. Its potent inhibitory effects on EAAT2 make it a valuable tool for studying the effects of glutamate transporter dysregulation in vitro and in vivo. However, (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate has some limitations for lab experiments. Its non-specific effects on other glutamate transporters and ion channels can make it difficult to interpret results. Additionally, the high concentrations of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate required for inhibition can lead to non-specific toxicity and off-target effects.

Future Directions

There are several future directions for research on (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of individual transporter subtypes. Another area of interest is the use of (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate as a therapeutic agent in neurological disorders. (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate can be used to study the effects of glutamate transporter dysregulation in other neurological disorders, such as epilepsy and neurodegenerative diseases.

Scientific Research Applications

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate has been widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters are responsible for removing excess glutamate from the synaptic cleft. Dysregulation of glutamate transporters has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate has been used to study the effects of glutamate transporter inhibition on neuronal excitability, synaptic transmission, and plasticity.

properties

IUPAC Name

tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTDXUKSFSMGCA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572682
Record name tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

CAS RN

149107-85-7, 149198-47-0
Record name rel-1,1-Dimethylethyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149107-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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